![molecular formula C13H14Cl2N2O2 B2736875 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride CAS No. 2031260-73-6](/img/structure/B2736875.png)
5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride
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Description
“5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride” is a chemical compound. The closest related compound found is “5-Chloro-6-(chloromethyl)-1,3-benzodioxole” which has a CAS Number: 23468-31-7 and a Linear Formula: C8H6O2Cl2 .
Molecular Structure Analysis
The molecular structure of “5-Chloro-6-(chloromethyl)-1,3-benzodioxole”, a related compound, has a Linear Formula: C8H6O2Cl2 . The exact molecular structure of “5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride” might differ slightly due to the presence of the ethylpyrazole group.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve chloromethylation. The Blanc chloromethylation is a common reaction involving aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The exact chemical reactions involving “5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride” might vary.Scientific Research Applications
Synthesis and Reactivity
The synthesis and chemical reactivity of pyrazole derivatives have been extensively studied. For instance, the synthesis of 4-nitroso-5-aminopyrazole derivatives and their salts, including hydrochlorides, has demonstrated the importance of tautomerism, protonation, and E/Z isomerism in determining the chemical and physical properties of these compounds. Such studies lay the groundwork for further modifications and applications of pyrazole derivatives in various fields (Holschbach et al., 2003).
Alkylation and Nucleophilic Substitution Reactions
Alkylation reactions of pyrazoles, including modifications at the N-alkyl group, have been explored to understand the electronic and steric influences on chemical reactivity. This research is crucial for designing pyrazole-based compounds with specific biological or chemical properties (Katritzky et al., 1983).
Biological Activities
The biological activities of pyrazole derivatives, including their cytostatic and antimicrobial effects, have been a subject of investigation. For example, certain bis-(halomethyl)pyrazoles have shown potent cytostatic activities in vitro cultures of HeLa cells and significant trichomonacidal activities against Trichomonas vaginalis. Such studies highlight the therapeutic potential of pyrazole derivatives in treating various diseases (Iturrino et al., 1987).
Herbicidal and Agricultural Applications
The synthesis and evaluation of pyrazole derivatives for herbicidal activity represent another significant area of research. Compounds like 4-acylpyrazole derivatives have been found to induce chlorosis in weeds, indicating their potential as selective herbicides for agricultural use (Konotsune et al., 1979).
properties
IUPAC Name |
5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2.ClH/c1-2-16-11(3-4-15-16)10-5-9(7-14)6-12-13(10)18-8-17-12;/h3-6H,2,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAZHPDNIPQXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=C3C(=CC(=C2)CCl)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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